molecular formula C11H22 B1619158 tert-Pentylcyclohexane CAS No. 31797-64-5

tert-Pentylcyclohexane

Cat. No.: B1619158
CAS No.: 31797-64-5
M. Wt: 154.29 g/mol
InChI Key: HEOYZKPYPRYIAR-UHFFFAOYSA-N
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Description

tert-Pentylcyclohexane, also known as 2-Methyl-2-butanylcyclohexane, is an organic compound with the molecular formula C11H22. It is a cyclohexane derivative where a tert-pentyl group is attached to the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Pentylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with tert-pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the hydrogenation of tert-pentylcyclohexene using a palladium catalyst. This reaction is carried out under high pressure and temperature to achieve complete hydrogenation.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Pentylcyclohexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tert-pentylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclohexane and tert-pentyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where the tert-pentyl group is replaced by other functional groups. For example, halogenation can occur using halogens like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: tert-Pentylcyclohexanol

    Reduction: Cyclohexane and tert-pentyl alcohol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

tert-Pentylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a solvent and a reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies involving lipid membranes and their interactions with various compounds.

    Medicine: Research is being conducted to explore its potential as a drug delivery agent due to its hydrophobic nature.

    Industry: this compound is used in the production of specialty chemicals and as a component in certain lubricants and coatings.

Mechanism of Action

The mechanism of action of tert-Pentylcyclohexane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or an electrophile depending on the reaction conditions. The tert-pentyl group provides steric hindrance, which influences the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

tert-Pentylcyclohexane can be compared with other similar compounds such as:

    tert-Butylcyclohexane: Similar in structure but with a tert-butyl group instead of a tert-pentyl group. It has different steric and electronic properties.

    Cyclohexylmethane: Lacks the tert-pentyl group, resulting in different reactivity and applications.

    Cyclohexane: The parent compound without any alkyl substitution, used as a reference in many studies.

The uniqueness of this compound lies in its specific steric and electronic properties imparted by the tert-pentyl group, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

2-methylbutan-2-ylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22/c1-4-11(2,3)10-8-6-5-7-9-10/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOYZKPYPRYIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291215
Record name tert-Pentylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31797-64-5
Record name tert-Pentylcyclohexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Pentylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Pentylcyclohexane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF2H546947
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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